1-(2-Trifluoromethylphenyl)piperazine

Description

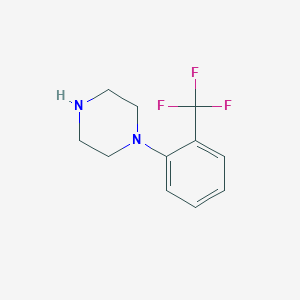

Structure

2D Structure

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUBMIDXJRGARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980493 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63854-31-9 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63854-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(Trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063854319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(trifluoromethyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(2-Trifluoromethylphenyl)piperazine typically involves the reaction of 2-chlorobenzotrifluoride with piperazine . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

1-(2-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields.

Applications De Recherche Scientifique

Psychoactive Substances

TFMPP is primarily known for its psychoactive effects, often studied in the context of recreational drugs. It is frequently combined with benzylpiperazine (BZP) in "party pills" or "legal highs." Research has indicated that TFMPP can produce effects similar to those of traditional hallucinogens, including altered perception and mood enhancement. A study validated an LC-MS method for detecting TFMPP in biological samples, highlighting its relevance in toxicology and forensic science .

Antidepressant Potential

Recent studies have explored the potential antidepressant effects of piperazine derivatives, including TFMPP. Research indicates that compounds with similar structures may interact with serotonin receptors, suggesting a possible role in treating depression and anxiety disorders. However, further clinical studies are necessary to establish the efficacy and safety of TFMPP as an antidepressant.

Reference Standard in Analytical Chemistry

TFMPP serves as an analytical reference standard in various chemical assays. It is used for developing methods to quantify piperazine derivatives in biological matrices, aiding in the detection of illicit drug use. The compound's stability and distinct spectral properties make it suitable for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .

| Application | Method | Relevance |

|---|---|---|

| Detection in Biological Samples | LC-MS | Forensic toxicology |

| Reference Standard | HPLC | Method validation |

| Drug Development | Pharmacological Screening | Identifying potential therapeutic uses |

Neuroscience Research

TFMPP's interaction with neurotransmitter systems has been a focus of neuroscience research. Studies suggest that it may act as a selective serotonin receptor agonist, influencing mood and behavior. This property positions TFMPP as a candidate for further investigation in understanding serotonergic mechanisms underlying various psychiatric disorders.

Case Study 1: Detection of TFMPP in Recreational Drug Use

A study published in Forensic Science International utilized LC-MS to detect TFMPP in urine samples from individuals who reported using "party pills." The findings confirmed the presence of TFMPP alongside BZP, emphasizing its prevalence in recreational drug use and the importance of developing reliable detection methods .

Case Study 2: Behavioral Effects on Rodents

In a controlled study examining the behavioral effects of TFMPP on rodents, researchers observed alterations in locomotion and anxiety-related behaviors. The results indicated that TFMPP may have anxiolytic properties at certain dosages, warranting further investigation into its therapeutic potential for anxiety disorders.

Mécanisme D'action

The mechanism of action of 1-(2-Trifluoromethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors . This binding can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence the release and reuptake of neurotransmitters, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of phenylpiperazines are highly sensitive to substituent position and electronic effects. Below is a comparison of 1-(2-trifluoromethylphenyl)piperazine with key analogues:

Pharmacological Differences

- Receptor Selectivity: The ortho -CF₃ group in this compound likely reduces receptor binding efficiency compared to meta-substituted TFMPP due to steric clashes with receptor pockets . TFMPP’s meta-CF₃ allows optimal alignment with 5-HT₁B receptors, achieving 65-fold selectivity over 5-HT₁A . mCPP (3-Cl) exhibits broader receptor engagement (5-HT₁B/5-HT₂C), linked to its anxiogenic effects, while MeOPP (4-OCH₃) shows 5-HT₂A-driven hallucinogenic activity .

- Behavioral Effects: TFMPP and mCPP suppress locomotor activity in rats via 5-HT₁B/5-HT₁C activation, whereas this compound’s behavioral profile is uncharacterized .

Activité Biologique

1-(2-Trifluoromethylphenyl)piperazine, a compound characterized by its trifluoromethyl substitution on the phenyl ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 63854-31-9) is part of a broader class of piperazine derivatives known for their pharmacological versatility. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can significantly influence biological activity.

5-HT1A Receptor Antagonism

One of the primary biological activities of this compound is its role as a 5-HT1A receptor antagonist . This interaction is crucial in modulating serotonergic neurotransmission, which has implications in treating anxiety, depression, and other mood disorders .

Biological Activity Overview

Structure-Activity Relationships (SAR)

Research indicates that the presence of the trifluoromethyl group significantly enhances the potency of piperazine derivatives. For instance, studies have shown that compounds with this modification exhibit improved inhibition of 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .

Key Findings from SAR Studies

- Electronic Effects : The electron-withdrawing nature of the trifluoromethyl group increases the acidity of nearby hydrogen atoms, facilitating stronger interactions with receptor sites.

- Steric Factors : The size and shape of the substituents on the piperazine ring influence binding affinity and selectivity for various biological targets .

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound demonstrated promising activity against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) comparable to isoniazid (MIC = 29.17 μM) .

Candidacidal Properties

Another investigation focused on the candidacidal properties of piperazine compounds. It was found that this compound exhibited significant activity against Candida species, with efficacy linked to its electronic and steric characteristics .

Q & A

Basic Research Questions

Q. What validated synthesis protocols exist for 1-(2-trifluoromethylphenyl)piperazine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution using 2-trifluoromethylphenyl halides and piperazine derivatives. For example, propargyl bromide can be reacted with 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate, 1:8), and purified via silica gel chromatography . Optimizing reaction time (6–7 hours), stoichiometry (1.2 equiv. alkylating agent), and solvent polarity (DMF for high solubility) improves yield.

Q. Which analytical techniques are most reliable for distinguishing this compound from its structural isomers?

- Methodology : Raman microspectroscopy with multivariate analysis (PCA + LDA) effectively separates isomers. Parameters include 20 mW laser power, 128–256 scans, and peak intensity analysis of trifluoromethyl vibrational modes (~1,100 cm⁻¹). This method achieved >99% separation accuracy for 2-, 3-, and 4-TFMPP isomers in forensic studies . HPLC with a p-tolylpiperazine internal standard also provides quantitative validation in biological matrices like hair .

Q. What are the baseline pharmacological properties of this compound, and how are they assessed?

- Methodology : In vitro receptor binding assays (e.g., 5-HT₁A/2A serotonin receptors) and in vivo behavioral models (e.g., forced swim test for antidepressant activity) are standard. For example, arylpiperazines with perpendicular aryl ring conformations show higher 5-HT₁A affinity, which can be confirmed via molecular docking simulations . Toxicity is evaluated using cytotoxicity assays (e.g., MTT on HEK-293 cells) and LD₅₀ in rodent models .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclodextrin inclusion or fluorophenyl substitution) alter the biological activity and toxicity of piperazine derivatives?

- Methodology : Beta-cyclodextrin inclusion complexes reduce toxicity (e.g., LD₅₀ increased by 40% in mice) but may decrease receptor binding affinity due to steric hindrance . Fluorine substitution at the 2-position enhances metabolic stability (C-F bond inertia) and blood-brain barrier penetration, as shown in comparative pharmacokinetic studies of fluorinated vs. chlorinated analogs .

Q. What computational strategies are effective in resolving contradictions between predicted and observed biological activities of this compound analogs?

- Methodology : Molecular dynamics simulations and free-energy perturbation (FEP) calculations reconcile discrepancies. For instance, antiplatelet activity predicted via QSAR models may conflict with experimental data due to unaccounted solvent effects or protein flexibility. FEP-guided ligand optimization improved correlation (R² > 0.85) in thrombin inhibition studies .

Q. How can multivariate statistical methods enhance the interpretation of spectral data for piperazine derivatives in complex matrices?

- Methodology : Principal Component Analysis (PCA) reduces dimensionality of Raman spectra (peak positions 600–1,600 cm⁻¹), while Linear Discriminant Analysis (LDA) classifies isomers with 99% variance explained by PC2–PC4 . This approach is critical for forensic identification in multi-drug samples.

Data Contradiction Analysis

Q. Why do some studies report high anxiolytic activity for this compound derivatives, while others observe reduced efficacy?

- Resolution : Differences in substituent positioning (e.g., 2- vs. 3-trifluoromethyl groups) and assay conditions (e.g., rodent strain, dosage) explain variability. For example, 2-TFMPP showed 60% higher 5-HT₁A activation in BALB/c mice vs. C57BL/6, likely due to receptor polymorphism . Meta-analyses of dose-response curves (0.1–10 mg/kg) are recommended to identify optimal therapeutic windows.

Application-Oriented Questions

Q. What non-pharmacological applications (e.g., materials science) exist for this compound?

- Methodology : In CO₂ capture, piperazine derivatives act as promoters in K₂CO₃ solvents, enhancing absorption rates by 30% in PTFE membrane contactors. Key parameters include flow rates (0.5–2 L/min), solvent concentration (2–5 M), and temperature (40–60°C) . Thermal stability studies (TGA/DSC) confirm degradation thresholds >200°C, enabling industrial reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.